molecular formula C12H21NO3 B11810154 trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B11810154
M. Wt: 227.30 g/mol
InChI Key: GBPAFGLZEYEDNR-ZJUUUORDSA-N
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Description

trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like palladium or platinum .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxyl group on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity .

Biological Activity

The compound trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1003946-21-1

The structure features a hydroxyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in pathological conditions such as Alzheimer's disease. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase and β-secretase, which are critical in the amyloid-beta aggregation pathway .
  • Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta peptides. It has been observed to enhance cell viability in astrocyte cultures exposed to toxic concentrations of amyloid-beta .
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in neuronal cells by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through inhibition of TLR4 signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited amyloid-beta aggregation by approximately 85% at a concentration of 100 µM, showcasing its potential as a therapeutic agent for Alzheimer's disease .
  • In Vivo Studies : In animal models, the compound exhibited moderate neuroprotective effects against scopolamine-induced oxidative stress. This was assessed by measuring malondialdehyde (MDA) levels and glutathione (GSH) levels in brain homogenates .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionIC50_{50} for acetylcholinesterase: 0.17 µM
Amyloid-beta Inhibition85% inhibition at 100 µM
NeuroprotectionIncreased cell viability in astrocytes
Anti-inflammatoryReduced TNF-α levels in treated cultures

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m1/s1

InChI Key

GBPAFGLZEYEDNR-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2

Origin of Product

United States

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